

Comparing the efficacy of 1-Bromo-2-(cyclopropylmethoxy)benzene derivatives in biological assays

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Compound of Interest

Compound Name: 1-Bromo-2-(cyclopropylmethoxy)benzene

Cat. No.: B1288957

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An objective comparison of the efficacy of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction is presented for researchers, scientists, and drug development professionals. This guide provides supporting experimental data, detailed methodologies for key experiments, and a visualization of the targeted signaling pathway.

Comparative Efficacy of Keap1-Nrf2 Protein-Protein Interaction Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acid derivatives against the Keap1-Nrf2 protein-protein interaction (PPI). The efficacy is presented as IC50 values obtained from Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Additionally, the cellular activity of the most potent compound is demonstrated by the upregulation of Nrf2-derived genes.

Compound ID	Core Scaffold	R1 Substituent	FP IC50 (nM) [1]	TR-FRET IC50 (nM)[1]
12a	Benzene	2-(4-fluorobenzyloxy), 5-methoxy	> 5000	ND
12b	Benzene	2-(4-fluorobenzyloxy), 6-methoxy	> 5000	ND
12c	Benzene	2,5-bis(4-fluorobenzyloxy)	> 5000	ND
12d	Naphthalene	2-(4-fluorobenzyloxy)	64.5	14.2

ND: Not Determined

Cellular Activity of Compound 12d: Compound 12d was found to effectively stimulate the transcription of Nrf2-derived genes, indicating its activity as an Nrf2 activator via the inhibition of the Keap1-Nrf2 PPI.[1]

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay was utilized to measure the inhibitory activity of the synthesized compounds against the Keap1-Nrf2 PPI. The assay was performed using a procedure previously reported by the research group that conducted these studies. Test compounds were initially screened at concentrations of 50, 5, and 0.5 μ M. For compounds showing over 50% inhibition at 5 μ M, a full dose-response curve was generated to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled Nrf2 peptide from the Keap1 protein.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

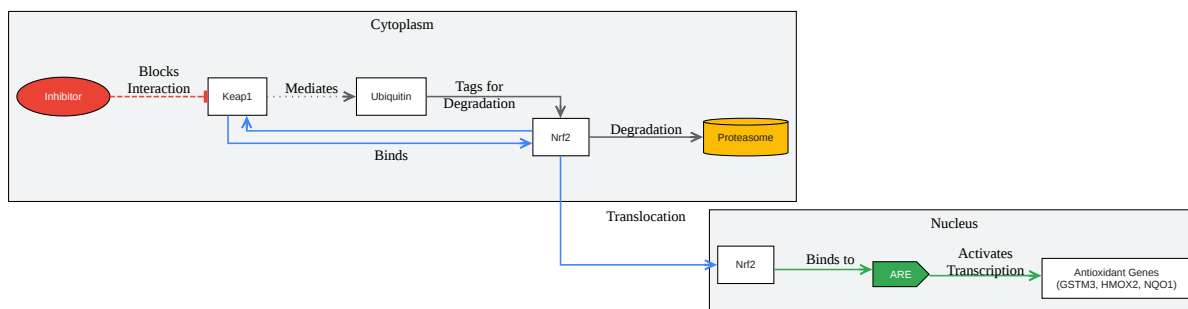
The TR-FRET assay was employed as a secondary, more sensitive method to confirm the inhibitory potency of the most active compounds identified in the FP assay. This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring the change in the FRET signal between a donor fluorophore on one protein and an acceptor fluorophore on the other.

Cellular Assay for Nrf2-Target Gene Expression

To assess the cellular activity of the inhibitors, the expression levels of Nrf2-dependent antioxidant genes, such as GSTM3, HMOX2, and NQO1, were quantified.^[1] This is typically performed using quantitative real-time polymerase chain reaction (qRT-PCR) in a suitable cell line (e.g., human lung cancer A549 cells) after treatment with the test compound. An increase in the mRNA levels of these genes indicates that the compound is capable of entering the cells and activating the Nrf2 signaling pathway.

Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of the described inhibitors. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The inhibitors block the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-dependent gene expression.



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References

- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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